![molecular formula C10H13NOS B7512765 1-Pyrrolidin-1-yl-2-thiophen-3-ylethanone](/img/structure/B7512765.png)
1-Pyrrolidin-1-yl-2-thiophen-3-ylethanone
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Overview
Description
1-Pyrrolidin-1-yl-2-thiophen-3-ylethanone, also known as α-PVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in the 1960s and has gained popularity in recent years as a recreational drug. However, the focus of
Mechanism of Action
The mechanism of action of α-PVP is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
α-PVP has been shown to increase locomotor activity and induce hyperthermia in animal models. It also increases dopamine and norepinephrine levels in the brain, which may contribute to its reinforcing effects.
Advantages and Limitations for Lab Experiments
One advantage of using α-PVP in lab experiments is its high potency, which allows for smaller doses to be used. However, one limitation is its potential for abuse and addiction, which may make it difficult to obtain and use in a controlled manner.
Future Directions
There are several future directions for research on α-PVP. One area of interest is its potential as a treatment for depression and anxiety disorders. Another area of interest is its potential as a tool for studying the dopamine and norepinephrine systems in the brain. Additionally, further research is needed to fully understand the mechanism of action of α-PVP and its potential side effects.
In conclusion, while α-PVP has gained popularity as a recreational drug, it also has potential therapeutic applications and is a valuable tool for scientific research. Further research is needed to fully understand its effects and potential uses.
Synthesis Methods
The synthesis of α-PVP involves the reaction of 1-phenyl-2-propanone with thiophenethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is purified through recrystallization and can be further characterized using spectroscopic techniques.
Scientific Research Applications
α-PVP has been studied for its potential therapeutic effects in the treatment of various medical conditions. One study found that α-PVP has antidepressant effects in animal models and may be a potential treatment for depression. Another study showed that α-PVP has anxiolytic effects and may be useful in the treatment of anxiety disorders.
properties
IUPAC Name |
1-pyrrolidin-1-yl-2-thiophen-3-ylethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-10(11-4-1-2-5-11)7-9-3-6-13-8-9/h3,6,8H,1-2,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLXITTPGMGDTHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidin-1-yl-2-thiophen-3-ylethanone |
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